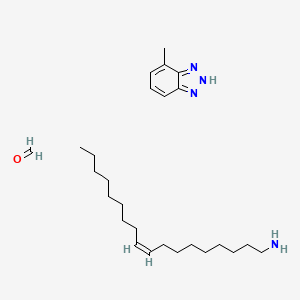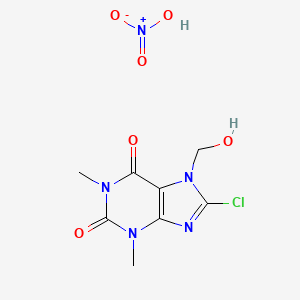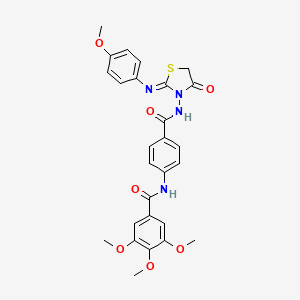![molecular formula C12H16N5.Cl<br>C12H16ClN5 B13782788 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride CAS No. 89923-52-4](/img/structure/B13782788.png)
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is a synthetic organic compound with the molecular formula C13H18N5Cl It is known for its unique structural features, which include an imidazolium core substituted with a methylamino phenyl azo group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized by reacting 1,3-dimethylimidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Azo Group: The azo group is introduced by diazotization of 4-(methylamino)aniline followed by coupling with the imidazolium core. This step requires careful control of temperature and pH to ensure the formation of the desired azo compound.
Formation of the Chloride Salt: The final step involves the conversion of the intermediate product into its chloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The imidazolium core can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium dithionite and zinc dust in acidic conditions are commonly used reducing agents.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted imidazolium salts.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride involves its interaction with molecular targets such as enzymes and cellular components. The azo group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The imidazolium core can facilitate binding to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: Similar imidazolium core but lacks the azo group.
2-{[4-(dimethylamino)phenyl]diazenyl}-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride: Similar structure with slight variations in the substituents.
Uniqueness
1,3-Dimethyl-2-[[4-(methylamino)phenyl]azo]-1H-imidazolium chloride is unique due to the presence of both the imidazolium core and the azo group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
89923-52-4 |
|---|---|
Molekularformel |
C12H16N5.Cl C12H16ClN5 |
Molekulargewicht |
265.74 g/mol |
IUPAC-Name |
4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;chloride |
InChI |
InChI=1S/C12H15N5.ClH/c1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;/h4-9H,1-3H3;1H |
InChI-Schlüssel |
UKAOHXQFKKWTQC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)





![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
![3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid](/img/structure/B13782741.png)




![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)

